

Acid Blue 120: A Comprehensive Technical Guide for Researchers

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Introduction

Acid Blue 120, a disodium salt of a complex aromatic sulfonic acid, is a synthetic dye belonging to the double azo class.[1][2] It is primarily utilized in the textile industry for dyeing protein fibers such as wool and silk, as well as polyamides like nylon.[2][3] Its applications also extend to the coloring of leather and paper, and it finds use as a biological stain for shading purposes in microscopy.[1] This technical guide provides an in-depth overview of Acid Blue 120, including its chemical and physical properties, relevant experimental protocols, and key analytical methodologies, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Acid Blue 120 is characterized as a dark-brown to very dark blue or black powder. It is soluble in water, presenting as a purple solution, and also soluble in ethanol, where it appears as a deep blue solution. The presence of two anionic sulfonate groups in its structure contributes to its good water solubility, particularly in neutral pH conditions.

Table 1: Chemical Identifiers for Acid Blue 120

Identifier	Value
CAS Number	3529-01-9
C.I. Number	26400
EC Number	222-554-4
UNII	1K233041YW
DSSTox ID	DTXSID7044924

Table 2: Physicochemical Properties of Acid Blue 120



Property	Value
Molecular Formula	C33H23N5N82O6S2
Molecular Weight	695.68 g/mol
Appearance	Dark-brown to very dark blue or black powder
Solubility in Water (at 90°C)	60 g/L
Absorption Maximum (λmax) in Water	574 nm
Topological Polar Surface Area (TPSA)	193 Ų
Complexity	1270

Synonyms

Acid Blue 120 is known by a multitude of synonyms in the chemical and textile industries. A comprehensive list is provided below.

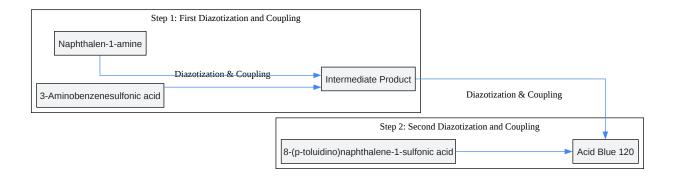
Table 3: Synonyms of Acid Blue 120

Acid Cyanine 5R	Amacid Cyanine GR	Cirene Blue GRA
Acid Fast Blue V	Azanol Cyanine Blue M	Cloth Blue GR
Acid Leather Blue B	Benzyl Fast Blue B	Coomassie Navy Blue GN
Amacid Cyanine 3R	Bucacid Wool Blue 3R	Cyanine Navy Blue GR
Calcocid Navy Blue 3R	Eriosin Fast Blue SGR	Neutral Blue GR
Fast Blue GR	Fast Wool Cyanone R	Solar Cyanine 5R
Sulfonine Blue B	Sulfonine Blue 3R	Sulphonol Navy GR
Telon Fast Navy Blue G	Vondamol Fast Blue GR	Wool Fast Blue GR

Synthesis Pathway

The synthesis of **Acid Blue 120** is a multi-step process involving diazotization and coupling reactions. The process begins with the diazotization of 3-Aminobenzenesulfonic acid, which is then coupled with Naphthalen-1-amine. The resulting intermediate product undergoes a second diazotization and is subsequently coupled with 8-(p-toluidino)naphthalene-1-sulfonic acid to form the final dye molecule.





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A simplified diagram of the synthesis pathway for Acid Blue 120.

Experimental Protocols

While specific, validated protocols for all applications of **Acid Blue 120** are not extensively published, the following sections provide detailed methodologies for its use in histological staining and photocatalytic degradation, based on established principles for acid dyes.

Histological Staining (Representative Protocol)

Acid Blue 120 can be used as a counterstain in various histological procedures to visualize cytoplasm and connective tissues. The following is a representative protocol that may require optimization depending on the tissue type and fixation method.

Materials:

- Deparaffinized and rehydrated tissue sections on slides
- Weigert's iron hematoxylin solution (for nuclear staining)
- Acid Blue 120 staining solution (0.5% w/v in 1% acetic acid)
- 1% Acetic acid solution (for differentiation)
- Graded ethanol series (70%, 95%, 100%)
- · Xylene or other clearing agent



· Resinous mounting medium

Procedure:

- Deparaffinization and Rehydration: Immerse slides in xylene to remove paraffin wax, followed by a graded series of ethanol to rehydrate the tissue sections, and finally rinse in distilled water.
- Nuclear Staining: Stain the nuclei with Weigert's iron hematoxylin for 5-10 minutes.
- Washing: Rinse gently in running tap water until the water runs clear.
- Bluing: "Blue" the hematoxylin by immersing the slides in a suitable alkaline solution (e.g., Scott's tap water substitute) or running tap water for a few minutes.
- · Washing: Rinse well with distilled water.
- Counterstaining: Immerse the slides in the 0.5% Acid Blue 120 solution for 3-5 minutes.
- Differentiation: Briefly rinse the slides in 1% acetic acid to remove excess stain and improve contrast.
- Dehydration: Dehydrate the sections through a graded series of ethanol.
- Clearing: Clear the sections in xylene.
- Mounting: Mount the coverslip with a resinous mounting medium.

Expected Results:

- Nuclei: Blue to black
- · Cytoplasm, muscle, collagen: Shades of blue

Photocatalytic Degradation (Representative Protocol)

The degradation of **Acid Blue 120** is a common research topic in environmental chemistry. The following protocol outlines a typical experimental setup for assessing its photocatalytic degradation using a semiconductor catalyst like TiO₂.

Materials:

- · Acid Blue 120 stock solution
- Photocatalyst (e.g., TiO2 nanoparticles)
- · Photoreactor with a UV or visible light source



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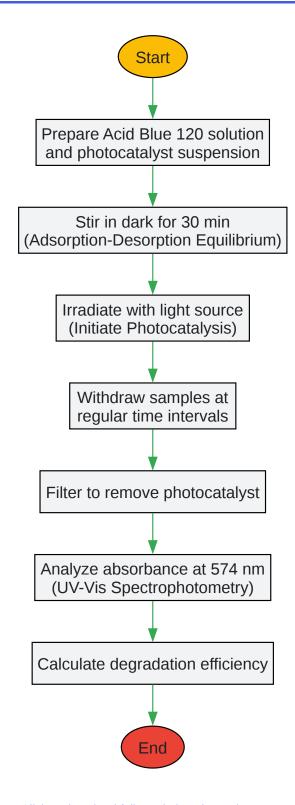
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- · Magnetic stirrer
- pH meter
- · Hydrochloric acid and Sodium hydroxide for pH adjustment
- UV-Visible spectrophotometer

Procedure:

- Reaction Setup: In the photoreactor, add a specific amount of the photocatalyst to a known volume and concentration of the **Acid Blue 120** solution.
- Adsorption-Desorption Equilibrium: Stir the suspension in the dark for approximately 30 minutes to allow the dye molecules to reach adsorption-desorption equilibrium with the surface of the photocatalyst.
- Initiation of Photocatalysis: Turn on the light source to initiate the photocatalytic reaction.
- Sampling: At regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw an aliquot of the suspension.
- Sample Preparation: Immediately filter the aliquot to remove the photocatalyst particles.
- Analysis: Measure the absorbance of the filtered sample at the maximum wavelength of Acid Blue 120 (574 nm) using a UV-Visible spectrophotometer.
- Calculation of Degradation Efficiency: The degradation efficiency can be calculated using the formula: Degradation (%) = $[(C_0 C_t) / C_0] * 100$ where C_0 is the initial concentration and C_t is the concentration at time t.





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Workflow for a typical photocatalytic degradation experiment.

Analytical Methodologies



The analysis of **Acid Blue 120**, both for quantification and for monitoring its transformation, relies on several key spectroscopic and chromatographic techniques.

Table 4: Analytical Techniques for Acid Blue 120

Technique	Application
UV-Visible Spectrophotometry	Primary method for quantifying the concentration of Acid Blue 120 in aqueous solutions by measuring its absorbance at λ max = 574 nm. Also used to monitor the degradation of the dye's chromophore.
Fourier Transform Infrared (FTIR) Spectroscopy	Used to identify the functional groups present in the Acid Blue 120 molecule and to track changes in these groups during degradation or adsorption processes.
Liquid Chromatography-Mass Spectrometry (LC-MS)	A highly sensitive and specific method for the analysis of Acid Blue 120 and its metabolites, particularly at trace levels. Techniques like LC-MS/MS and High-Resolution Mass Spectrometry (HRMS) are invaluable for both quantitative and qualitative analysis.

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Logical relationship of analytical methods for Acid Blue 120.

Ecotoxicity and Safety

Acid Blue 120 is classified as toxic to aquatic life with long-lasting effects. While specific ecotoxicological data for Acid Blue 120 is limited in publicly available literature, data for structurally related azo dyes can provide some insight. For instance, Reactive Red 120 has been shown to be moderately toxic to the brine shrimp Artemia salina with a 48-hour median effective concentration (EC50) of 81.89 mg/L, while being relatively non-toxic to Vibrio fischeri and Daphnia similis (EC50 > 100 mg/L). It is important to note that the degradation of azo dyes, particularly under anaerobic conditions, can lead to the formation of aromatic amines, which may be more toxic than the parent dye molecule. Therefore, a comprehensive ecotoxicological assessment should consider not only the parent dye but also its degradation by-products.

Conclusion

Acid Blue 120 is a commercially significant dye with a well-defined chemical structure and a range of applications. For researchers, its utility extends from a simple staining agent to a model compound for studying environmental degradation processes. A thorough understanding of its physicochemical properties, analytical methodologies, and potential ecotoxicity is crucial for its effective and safe use in a research setting. The experimental protocols and data presented in this guide provide a solid foundation for scientists and professionals working with this compound.

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